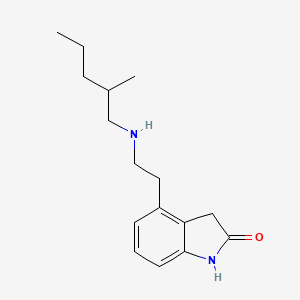
Ibandronic Acid-13Cd3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ibandronic Acid-13Cd3 is a labeled version of ibandronic acid, a bisphosphonate medication primarily used in the treatment and prevention of osteoporosis. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in managing conditions that involve bone loss. This compound is specifically labeled with carbon-13 and deuterium, which makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ibandronic Acid-13Cd3 involves the incorporation of carbon-13 and deuterium into the ibandronic acid molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The key steps include:
Preparation of Labeled Precursors: Carbon-13 and deuterium-labeled compounds are synthesized using isotopically enriched starting materials.
Formation of this compound: The labeled precursors undergo a series of reactions, including phosphorylation and amination, to form the final labeled compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis of Labeled Precursors: Using isotopically enriched materials, the labeled precursors are synthesized in bulk.
Optimization of Reaction Conditions: Reaction conditions are optimized to ensure high yield and purity of the final product.
Purification and Quality Control: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and subjected to rigorous quality control to ensure its isotopic purity and chemical integrity.
化学反応の分析
Types of Reactions: Ibandronic Acid-13Cd3, like other bisphosphonates, undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing moiety.
Substitution: Substitution reactions can occur at the phosphorus atoms, where different substituents can be introduced.
Hydrolysis: The compound can undergo hydrolysis, leading to the breakdown of the phosphonate groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Substitution reactions often involve reagents such as alkyl halides and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of N-oxide derivatives.
Substitution Products: Substitution reactions can yield various alkylated or aminated derivatives.
Hydrolysis Products: Hydrolysis results in the formation of phosphoric acid derivatives and other breakdown products.
科学的研究の応用
Ibandronic Acid-13Cd3 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving the synthesis and reactivity of bisphosphonates.
Biology: Employed in metabolic studies to trace the pathways of bisphosphonates in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of bisphosphonates in the body.
Industry: Applied in the development of new bisphosphonate-based therapies and in quality control processes to ensure the purity and efficacy of pharmaceutical products.
作用機序
Ibandronic Acid-13Cd3 exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. The compound binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, this compound inhibits the mevalonate pathway, specifically targeting enzymes such as farnesyl diphosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins, leading to osteoclast apoptosis and reduced bone resorption.
類似化合物との比較
Alendronic Acid: Another bisphosphonate used in the treatment of osteoporosis, known for its high affinity for bone mineral.
Zoledronic Acid: A potent bisphosphonate with a long duration of action, used in the treatment of various bone diseases.
Risedronic Acid: A bisphosphonate with a similar mechanism of action, used for the prevention and treatment of osteoporosis.
Uniqueness of Ibandronic Acid-13Cd3:
Isotopic Labeling: The incorporation of carbon-13 and deuterium makes this compound unique, allowing for detailed metabolic and pharmacokinetic studies.
Specificity: The labeled compound provides specific insights into the behavior of bisphosphonates in biological systems, which is not possible with non-labeled compounds.
特性
CAS番号 |
1261734-84-2 |
|---|---|
分子式 |
C9H23NO7P2 |
分子量 |
323.241 |
IUPAC名 |
[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2+1D3 |
InChIキー |
MPBVHIBUJCELCL-JVXUGDAPSA-N |
SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
同義語 |
P,P’-[1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]bisphosphonic Acid-13CD3; [1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]bisphosphonic Acid-13CD3; BPH 24-d3; Ibandronate-d3; [1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]diphosphonic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)

![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)


